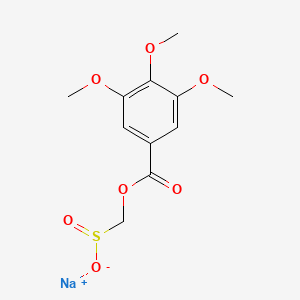
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is an organosulfur compound with the molecular formula C11H13NaO7S. It is known for its unique chemical structure, which includes a sulfonate group attached to a methanesulfinate moiety, further linked to a 3,4,5-trimethoxybenzoyloxy group.
Métodos De Preparación
The synthesis of sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Synthetic Route:
Starting Materials: 3,4,5-trimethoxybenzoic acid, methanesulfinic acid, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, typically around 25-30°C. The pH is maintained between 7-8 to facilitate the formation of the sodium salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water, to achieve high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form sulfides, which have applications in pharmaceuticals and agrochemicals.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organosulfur compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate involves its ability to interact with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity. Additionally, the methanesulfinate moiety can undergo redox reactions, modulating cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate can be compared with other sulfonate and sulfinate compounds:
Sodium methanesulfinate: Similar in structure but lacks the 3,4,5-trimethoxybenzoyloxy group, making it less versatile in organic synthesis.
Sodium p-toluenesulfinate: Contains a toluene group instead of the trimethoxybenzoyloxy group, leading to different reactivity and applications.
Sodium benzenesulfinate: A simpler structure with a benzene ring, used in different synthetic applications compared to the more complex this compound.
Uniqueness: The presence of the 3,4,5-trimethoxybenzoyloxy group in this compound imparts unique electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
sodium;(3,4,5-trimethoxybenzoyl)oxymethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7S.Na/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3;/h4-5H,6H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBOKLYGFZOAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2943770.png)
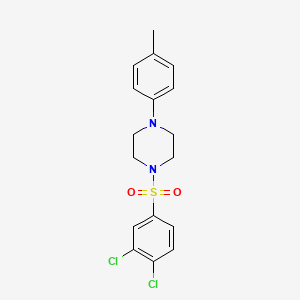
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
![ethyl 4-({7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2943773.png)
![methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2943775.png)
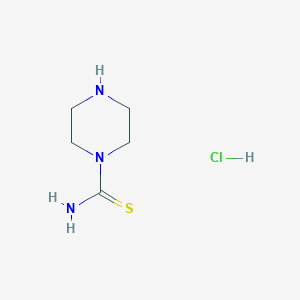
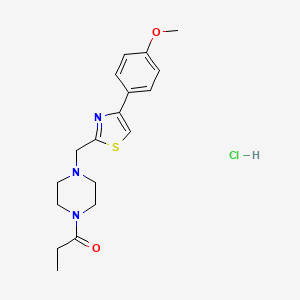
![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)
![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2943783.png)
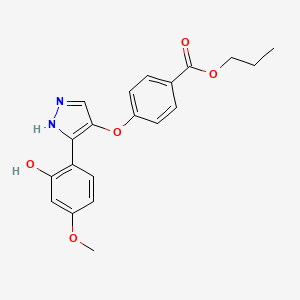
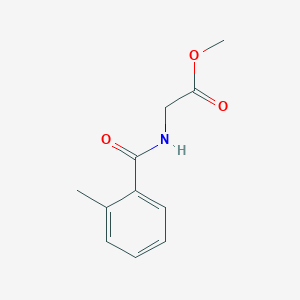
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
